8-EpidiosbulbinEacetate

説明

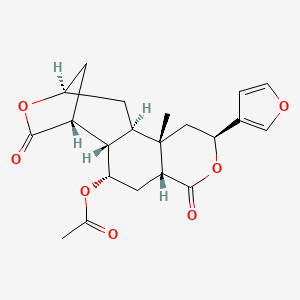

8-Epidiosbulbin E acetate (C₂₁H₂₄O₇; molecular weight: 388.41 g/mol) is a furanoid diterpenoid isolated from the tuber of Dioscorea bulbifera L., a plant traditionally used in Chinese medicine . Its IUPAC name is [(1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate, featuring a complex tetracyclic framework with a furan ring and an acetylated hydroxyl group . This compound exhibits dual bioactivity: it demonstrates potent plasmid-curing effects against multidrug-resistant bacteria (e.g., Staphylococcus aureus) but also induces hepatotoxicity via metabolic activation to reactive intermediates, such as epoxide derivatives, which form protein adducts in liver cells . Its physicochemical properties include a logP of 2.2 (indicating moderate lipophilicity) and a polar surface area (tPSA) of 92 Ų, influencing its pharmacokinetic behavior .

Structure

3D Structure

特性

IUPAC Name |

[(1R,2S,3S,5R,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-10(22)26-16-7-15-20(24)28-17(11-3-4-25-9-11)8-21(15,2)14-6-12-5-13(18(14)16)19(23)27-12/h3-4,9,12-18H,5-8H2,1-2H3/t12-,13+,14+,15-,16-,17-,18+,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSOIAQEKRDXRB-LKMUTLMISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C(=O)OC(CC2(C3C1C4CC(C3)OC4=O)C)C5=COC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@H]2C(=O)O[C@@H](C[C@]2([C@H]3[C@H]1[C@H]4C[C@@H](C3)OC4=O)C)C5=COC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Epidiosbulbin E acetate typically involves the extraction from Dioscorea bulbifera L. The compound can be isolated using solvent extraction methods followed by chromatographic techniques to purify the desired product .

Industrial Production Methods

The use of advanced chromatographic techniques and solvent systems would be essential to obtain high purity and yield .

化学反応の分析

Types of Reactions

8-Epidiosbulbin E acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form reactive metabolites.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 8-Epidiosbulbin E acetate. These derivatives often exhibit different biological activities and can be used for further research .

科学的研究の応用

8-Epidiosbulbin E acetate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the reactivity of furanoid diterpenoids.

Biology: The compound’s interaction with proteins and DNA is studied to understand its biological effects.

Medicine: It has potential therapeutic applications due to its antibacterial properties and ability to modulate metabolic pathways.

Industry: The compound is explored for its use in developing new antibacterial agents and other pharmaceuticals .

作用機序

The mechanism of action of 8-Epidiosbulbin E acetate involves its metabolic activation to reactive intermediates, such as cis-enedial. These intermediates can modify lysine and cysteine residues in proteins, leading to protein adduction and subsequent biological effects. The compound primarily affects hepatic cells by disrupting bile acid metabolism and taurine and hypotaurine metabolism .

類似化合物との比較

Comparison with Similar Compounds

To contextualize the uniqueness of 8-Epidiosbulbin E acetate, a comparative analysis with structurally or functionally related compounds is provided below:

Table 1: Comparative Analysis of 8-Epidiosbulbin E Acetate and Analogues

Key Differentiators of 8-Epidiosbulbin E Acetate

Structural Complexity: Unlike simpler esters (e.g., Ethyl 2-phenylacetoacetate), 8-Epidiosbulbin E acetate’s tetracyclic furanoid framework enables unique interactions with biological targets, such as bacterial DNA gyrase or hepatic cytochrome P450 enzymes .

Dual Bioactivity: While most analogs (e.g., Ethyl 3-oxo-4-phenylbutanoate) lack significant pharmacological effects, 8-Epidiosbulbin E acetate exhibits both antibacterial and hepatotoxic properties. Its plasmid-curing activity (MIC: 16–32 µg/mL against methicillin-resistant S. aureus) is attributed to furan-mediated DNA intercalation, whereas hepatotoxicity arises from CYP3A4/2C19-mediated metabolic activation .

Species-Specific Metabolism : Comparative studies in human vs. mouse liver microsomes reveal interspecies differences in metabolic clearance rates, highlighting its unpredictable toxicity in preclinical models .

Detailed Research Findings

Antibacterial Mechanism

8-Epidiosbulbin E acetate disrupts bacterial plasmid stability by inhibiting DNA replication proteins. In E. coli, it reduces plasmid persistence by 90% at 32 µg/mL, outperforming conventional agents like ciprofloxacin in plasmid-curing efficiency .

Hepatotoxicity Pathways

Metabolic activation by CYP450 enzymes generates reactive epoxide intermediates, which form glutathione (GSH) adducts (detected via HRMS) and deplete hepatic GSH by 60% in mice, leading to oxidative stress and necrosis .

生物活性

8-Epidiosbulbin E acetate is a compound derived from the plant Dioscorea bulbifera L., known for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological activity, mechanisms of action, and potential applications in medicine and industry.

8-Epidiosbulbin E acetate is classified as a furanoid diterpenoid. Its synthesis typically involves extraction from Dioscorea bulbifera through methods such as solvent extraction and chromatographic purification. The compound exhibits unique reactivity, making it a valuable model for studying similar natural products.

Biological Activities

Research has highlighted several significant biological activities associated with 8-epidiosbulbin E acetate:

- Antibacterial Activity : The compound demonstrates broad-spectrum antibacterial properties, effective against various bacterial strains. This activity is attributed to its ability to disrupt bacterial plasmids, potentially reversing antibiotic resistance.

- Hepatotoxicity : Studies indicate that 8-epidiosbulbin E acetate can induce liver injury in animal models, which is crucial for understanding hepatotoxic mechanisms and evaluating safety profiles of new therapeutics.

- Anticancer Potential : Preliminary studies suggest that the compound may exhibit anticancer properties, although further research is necessary to elucidate its efficacy and mechanism.

The biological activity of 8-epidiosbulbin E acetate is primarily mediated through metabolic activation to reactive intermediates. These intermediates can interact with cellular proteins, leading to modifications that may result in cytotoxic effects or therapeutic benefits. Specifically:

- Protein Modification : Reactive metabolites can modify lysine and cysteine residues in proteins, which may contribute to both its hepatotoxicity and antibacterial effects.

- Plasmid Curing : The compound's ability to cure plasmids in multidrug-resistant bacteria highlights its potential utility in combating antibiotic resistance, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 8-epidiosbulbin E acetate, it is useful to compare it with other related compounds:

| Compound | Source | Biological Activity | Unique Features |

|---|---|---|---|

| 8-Epidiosbulbin E Acetate | Dioscorea bulbifera L. | Antibacterial, hepatotoxic | Broad-spectrum antibacterial activity |

| Diosbulbin B | Dioscorea species | Hepatotoxic | Similar structure but limited antibacterial properties |

| Diosbulbin C | Dioscorea species | Anticancer potential | Comparable structure; less studied |

Case Studies

Several case studies have examined the biological effects of 8-epidiosbulbin E acetate:

- Hepatotoxicity Study : In a controlled study involving mice, researchers administered varying doses of 8-epidiosbulbin E acetate to assess liver damage. Results indicated dose-dependent liver injury characterized by elevated liver enzymes and histopathological changes.

- Antibacterial Efficacy Study : A study evaluated the antibacterial activity of 8-epidiosbulbin E acetate against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones compared to standard antibiotics, suggesting its potential as a therapeutic agent against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。